Ethyl 2-(3-nitrophenoxy)tetradecanoate

Description

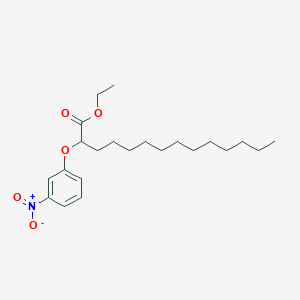

Ethyl 2-(3-nitrophenoxy)tetradecanoate (CAS: 31994-60-2) is a synthetic long-chain fatty acid ethyl ester characterized by a nitrophenoxy substituent at the second carbon of the tetradecanoate backbone. Its molecular formula is C₂₆H₄₄O₄, with a molecular weight of 420.63 g/mol . The compound features an ethyl ester group and a 3-nitrophenoxy moiety, which distinguishes it from simpler fatty acid esters. The nitro group’s electron-withdrawing properties may enhance reactivity or bioactivity, though further studies are required to confirm specific applications.

Properties

CAS No. |

116526-79-5 |

|---|---|

Molecular Formula |

C22H35NO5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

ethyl 2-(3-nitrophenoxy)tetradecanoate |

InChI |

InChI=1S/C22H35NO5/c1-3-5-6-7-8-9-10-11-12-13-17-21(22(24)27-4-2)28-20-16-14-15-19(18-20)23(25)26/h14-16,18,21H,3-13,17H2,1-2H3 |

InChI Key |

WKYBRYQOMQJXFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OCC)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-(4-nitrophenoxy)tetradecanoate

This compound (CAS: CID 116745) shares a nitrophenoxy substituent but differs in the ester group (methyl instead of ethyl) and nitro position (4- vs. 3-). Its molecular formula (C₂₁H₃₃NO₅) and lower molecular weight (391.49 g/mol) reflect these differences.

Simple Fatty Acid Esters

Ethyl Tetradecanoate (Ethyl Myristate)

A structurally simpler analog (C₁₆H₃₂O₂, MW: 256.42 g/mol), ethyl tetradecanoate lacks the nitrophenoxy group. It is widely detected in natural sources, including Zizyphus fruit oil (6.1% composition) and fermented beverages like Baijiu and cider spirits, where it contributes to yeasty/earthy flavors . Its hydrophobicity and neutral properties make it a common flavor enhancer .

Isopropyl Tetradecanoate

Found in Pelargonium radula leaf extracts, this ester (C₁₇H₃₄O₂, MW: 270.45 g/mol) replaces the ethyl group with isopropyl. Its applications are linked to plant-derived fragrances, though its detection depends on extraction methods (e.g., supercritical CO₂ selectivity) .

Bioactive Substituted Tetradecanoates

Ethyl 2-[(2-Methylphenyl)acetyl]tetradecanoate

This miticidal compound (synthesized by DuPont) incorporates a 2-methylphenylacetyl group. Its bioactivity highlights how substituents on the tetradecanoate chain can confer pesticidal properties, though its hydrophobicity and synthesis complexity limit broad use .

Long-Chain Fatty Acid Ethyl Esters (LCFAEEs) in Food and Beverages

Ethyl 2-(3-nitrophenoxy)tetradecanoate is distinct from common LCFAEEs like ethyl palmitate (C₁₈H₃₆O₂) and ethyl octadecanoate, which are critical to the aroma profiles of aged spirits and wines. For example:

Table 1: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.